molecular formula C11H12N4O B7730829 MFCD00810175

MFCD00810175

Cat. No.: B7730829
M. Wt: 216.24 g/mol
InChI Key: XCLVIUURVQDJLE-AWNIVKPZSA-N
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Description

The compound identified by the code “MFCD00810175” is a chemical substance with unique properties and applications. It is essential to understand its structure, synthesis, and applications to appreciate its significance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD00810175” involves specific chemical reactions and conditions. The exact synthetic route can vary depending on the desired purity and yield. Typically, the synthesis involves a series of organic reactions, including condensation, cyclization, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using large reactors and automated systems. The process involves the same chemical reactions as in the laboratory but on a larger scale. Industrial production also includes additional steps for quality control and purification to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

“MFCD00810175” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in the reactions of “this compound” include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation.

Major Products

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

“MFCD00810175” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of “MFCD00810175” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “MFCD00810175” include other organic molecules with similar structures and functional groups. These compounds may share some properties but differ in their specific activities and applications.

Uniqueness

“this compound” is unique due to its specific chemical structure and the resulting properties

Conclusion

“this compound” is a versatile compound with significant importance in scientific research and industrial applications

Properties

IUPAC Name

[(E)-(1-methylindol-3-yl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-15-7-8(6-13-14-11(12)16)9-4-2-3-5-10(9)15/h2-7H,1H3,(H3,12,14,16)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLVIUURVQDJLE-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=NNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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